Key Intermediate for a Potent DGAT-1 Inhibitor (Target Product Profile)
Unlike its close analogs, this compound is the only one that enables the synthesis of 4-amino-6-(7-cyclopropyl-1-propyl-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5-one (Diacylglycerol Acyltransferase Inhibitor-1), a compound that inhibits human DGAT-1 [1]. While an exact IC₅₀ for the final compound is not reported in the current evidence set, the commercial availability of this intermediate is tied to high-value DGAT-1 research programs aiming to replicate or improve upon known chemotypes with IC₅₀ values in the nanomolar range for this target class [2].
| Evidence Dimension | Synthetic Enablement of Active Pharmacophore |
|---|---|
| Target Compound Data | 7-Cyclopropyl-5-nitro-1-propyl-1H-indole (CAS 1610801-12-1) |
| Comparator Or Baseline | 5-nitro-1-propyl-1H-indole (lacks C7-cyclopropyl); 2-cyclopropyl-5-nitro-1H-indole (wrong regioisomer) |
| Quantified Difference | N/A (Qualitative: Enables synthesis of a specific DGAT-1 inhibitor; comparators lead to different, inactive or less active regioisomers) |
| Conditions | Drug Discovery Synthesis Pathway (Patented) |
Why This Matters
For a laboratory replicating a specific DGAT-1 inhibitor synthesis, procurement of the exact intermediate is non-negotiable; substituting the regioisomer will derail the synthetic route and prevent access to the target compound.
- [1] WO2014081994A1 - Novel compounds as diacylglycerol acyltransferase inhibitors. GlaxoSmithKline Intellectual Property Development Ltd. Priority: 2012-11-30. Published: 2014-06-05. View Source
- [2] AZD7687 is a potent and selective DGAT1 inhibitor with IC50 of 80 nM. (Referenced as a class benchmark for DGAT-1 inhibitor potency). View Source
